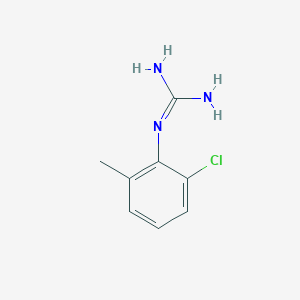
1-(2-Chloro-6-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a guanidine moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-6-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-methylaniline with cyanamide under acidic conditions to form the desired guanidine compound. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2-chloro-6-methylaniline in the presence of coupling reagents or metal-catalyzed guanidylation . Industrial production methods often employ these synthetic routes but on a larger scale, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Chloro-6-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocycles.
Industry: It is used in the production of pharmaceuticals and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. It is known to enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . This action is particularly relevant in the treatment of muscle weakness and fatigue associated with certain neurological conditions.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-6-methylphenyl)guanidine can be compared with other similar compounds such as:
2-Chloro-6-methylphenyl isocyanide: This compound shares a similar phenyl ring structure but differs in its functional groups, leading to different chemical properties and applications.
Imidazo[1,2-a]pyridine derivatives: These compounds have been studied for their anti-tuberculosis activity and share some structural similarities with guanidines.
Indole derivatives: Known for their diverse biological activities, indole derivatives also exhibit structural similarities and have been explored for various pharmacological applications.
Eigenschaften
Molekularformel |
C8H10ClN3 |
|---|---|
Molekulargewicht |
183.64 g/mol |
IUPAC-Name |
2-(2-chloro-6-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI-Schlüssel |
VDWVNAHGRWQHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















